molecular formula C9H13FN2 B15227001 2-Fluoro-N-isobutylpyridin-4-amine

2-Fluoro-N-isobutylpyridin-4-amine

Cat. No.: B15227001
M. Wt: 168.21 g/mol
InChI Key: JPFKLNRIEDACFN-UHFFFAOYSA-N
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Description

2-Fluoro-N-isobutylpyridin-4-amine is a fluorinated pyridine derivative Fluorinated compounds are known for their unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-isobutylpyridin-4-amine typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the pyridine ring. For example, 3-bromo-2-nitropyridine can react with tetrabutylammonium fluoride (TBAF) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further functionalized to obtain this compound.

Industrial Production Methods

Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using specialized fluorinating agents and catalysts. The use of complex fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) can yield fluorinated pyridines in significant quantities .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-isobutylpyridin-4-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Substitution Reactions: The pyridine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Tetrabutylammonium fluoride (TBAF) in DMF.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can produce different oxidized or reduced derivatives of the compound.

Scientific Research Applications

2-Fluoro-N-isobutylpyridin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-isobutylpyridin-4-amine involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity can enhance the compound’s binding affinity to biological targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: A simpler fluorinated pyridine with similar chemical properties.

    2,6-Difluoropyridine: Contains two fluorine atoms, leading to different reactivity and properties.

    3-Fluoropyridine: Another fluorinated pyridine with the fluorine atom in a different position.

Uniqueness

2-Fluoro-N-isobutylpyridin-4-amine is unique due to the presence of both the fluorine atom and the isobutyl group. This combination can result in distinct chemical and biological properties compared to other fluorinated pyridines. The isobutyl group can influence the compound’s lipophilicity and binding interactions, making it a valuable molecule for specific research applications .

Properties

Molecular Formula

C9H13FN2

Molecular Weight

168.21 g/mol

IUPAC Name

2-fluoro-N-(2-methylpropyl)pyridin-4-amine

InChI

InChI=1S/C9H13FN2/c1-7(2)6-12-8-3-4-11-9(10)5-8/h3-5,7H,6H2,1-2H3,(H,11,12)

InChI Key

JPFKLNRIEDACFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=CC(=NC=C1)F

Origin of Product

United States

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